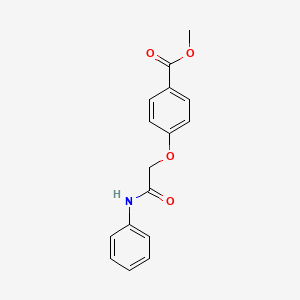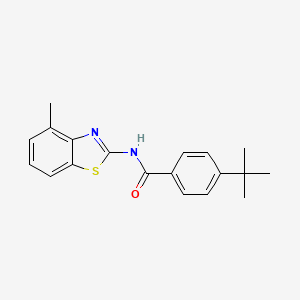
N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986205, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.
作用機序
BMS-986205 is a selective antagonist of the LPA~1~ receptor, which is a G protein-coupled receptor that binds to lysophosphatidic acid (LPA). LPA~1~ receptor signaling has been shown to activate various intracellular signaling pathways, including the Rho/Rho kinase pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer.
Biochemical and Physiological Effects:
BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate various pathological processes, including fibrosis, inflammation, and cancer. In preclinical models of liver and lung fibrosis, BMS-986205 has been shown to reduce collagen deposition and improve liver and lung function. In preclinical models of skin and lung inflammation, BMS-986205 has been shown to reduce inflammation and improve tissue damage. In preclinical models of breast and ovarian cancer, BMS-986205 has been shown to reduce tumor growth and metastasis.
実験室実験の利点と制限
BMS-986205 has several advantages as a research tool, including its high selectivity for the LPA~1~ receptor, its potent inhibitory activity, and its ability to attenuate various pathological processes. However, there are also some limitations to using BMS-986205 in lab experiments, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on BMS-986205, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and toxicity profile. In addition, there is a need for further studies to optimize the pharmacological properties of BMS-986205, including its solubility, stability, and bioavailability. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BMS-986205 in humans.
合成法
The synthesis of BMS-986205 involves a multi-step process that includes the reaction of 4-bromoaniline with 3-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reacted with phenylsulfonyl chloride and glycine to form the final product, BMS-986205. The synthesis of BMS-986205 has been described in detail in a patent application by Bristol-Myers Squibb.
科学的研究の応用
BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including fibrosis, inflammation, and cancer. Fibrosis is a pathological process characterized by excessive deposition of extracellular matrix components, leading to tissue scarring and organ dysfunction. LPA~1~ receptor signaling has been implicated in the development of fibrosis in various organs, including the liver, lung, and kidney. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and attenuate fibrosis in preclinical models of liver and lung fibrosis.
Inflammation is a complex biological response to harmful stimuli, including pathogens, damaged cells, and irritants. LPA~1~ receptor signaling has been shown to contribute to the development of inflammation in various tissues, including the skin, lung, and brain. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce inflammation in preclinical models of skin and lung inflammation.
Cancer is a heterogeneous group of diseases characterized by uncontrolled cell growth and proliferation. LPA~1~ receptor signaling has been implicated in the development and progression of various types of cancer, including breast, ovarian, and pancreatic cancer. BMS-986205 has been shown to inhibit LPA~1~ receptor signaling and reduce tumor growth in preclinical models of breast and ovarian cancer.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-28-19-7-5-6-18(14-19)24(29(26,27)20-8-3-2-4-9-20)15-21(25)23-17-12-10-16(22)11-13-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROXADWPDFIMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)
![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5718887.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)

![3,3-dimethyl-1-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-2-butanone](/img/structure/B5718913.png)


![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
